2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C10H21N3O2 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Positron Emission Tomography
A study by Prabhakaran et al. (2006) focused on the synthesis of a compound structurally related to 2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide. The compound was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. The study highlighted the molecule's ability to penetrate the blood-brain barrier, although it was not suitable for imaging 5-HT2A receptors.
Spatial Orientation in Anion Coordination
Kalita and Baruah (2010) explored the spatial orientations of amide derivatives, including molecules structurally related to this compound. They studied the self-assembly of these molecules and their crystal structures, revealing insights into their tweezer-like geometry and channel-like structures (Kalita & Baruah, 2010).
Memory Enhancement in Mice
Li Ming-zhu (2008) synthesized a compound related to this compound and studied its effects on memory enhancement in mice. The study used a swimming maze test to measure the memory abilities of the mice, indicating the potential neurocognitive effects of such compounds (Li Ming-zhu, 2008).
Anticonvulsant Properties
A study by Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are closely related to the compound . Their research provided insights into the stereochemistry of these compounds and their potential anticonvulsant activities (Camerman et al., 2005).
Role in Traditional Chinese Medicine
Yang et al. (2015) isolated several N-acetyldopamine derivatives from Periostracum Cicadae, including compounds structurally similar to this compound. These compounds were used in traditional Chinese medicine for various treatments, indicating their biological importance and potential therapeutic applications (Yang et al., 2015).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-7-4-12-10(14)8-13-5-2-9(11)3-6-13/h9H,2-8,11H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBNAGXBTZBBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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